molecular formula C13H14O4 B14436107 3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one CAS No. 79316-65-7

3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one

Cat. No.: B14436107
CAS No.: 79316-65-7
M. Wt: 234.25 g/mol
InChI Key: FWJAFQBHNKTJCF-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one is a chemical compound known for its unique structure and properties It features a cyclopentenone ring substituted with a hydroxy-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-4,6-dimethoxybenzaldehyde with cyclopentanone in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an ethanol solvent at room temperature, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of a diol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one exerts its effects involves interactions with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopentenone ring can act as an electrophile, reacting with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one is unique due to its combination of a cyclopentenone ring with hydroxy and methoxy substituents. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

79316-65-7

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethoxyphenyl)cyclopent-2-en-1-one

InChI

InChI=1S/C13H14O4/c1-16-10-6-11(15)13(12(7-10)17-2)8-3-4-9(14)5-8/h5-7,15H,3-4H2,1-2H3

InChI Key

FWJAFQBHNKTJCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CC(=O)CC2)O

Origin of Product

United States

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